molecular formula C23H18O5S B11420146 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-ethylphenoxy)acetate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-ethylphenoxy)acetate

Cat. No.: B11420146
M. Wt: 406.5 g/mol
InChI Key: RQILIXQFWNFVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-ETHYLPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathioles. This compound is characterized by its unique structure, which includes a benzoxathiole core with phenyl and ethylphenoxy substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-ETHYLPHENOXY)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxathiole core .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems, such as nanocatalysts or metal catalysts, to enhance the efficiency and yield of the reactions . The process is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and purity of the final product.

Mechanism of Action

Properties

Molecular Formula

C23H18O5S

Molecular Weight

406.5 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(4-ethylphenoxy)acetate

InChI

InChI=1S/C23H18O5S/c1-2-15-8-10-17(11-9-15)26-14-21(24)27-18-12-19(16-6-4-3-5-7-16)22-20(13-18)29-23(25)28-22/h3-13H,2,14H2,1H3

InChI Key

RQILIXQFWNFVHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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